molecular formula C19H20N4O4S B11104965 N-(3,4-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide

N-(3,4-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide

Cat. No.: B11104965
M. Wt: 400.5 g/mol
InChI Key: UCKFUCCOZDABQY-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide typically involves multiple steps, including the formation of the indole core, the introduction of the hydrazinecarbonyl group, and the final coupling with the dimethylphenyl and methanesulfonamide moieties. Common reagents and conditions might include:

    Indole Formation: Fischer indole synthesis using phenylhydrazine and a ketone.

    Hydrazinecarbonyl Introduction: Reaction with hydrazine derivatives under acidic or basic conditions.

    Final Coupling: Use of coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and phenyl rings.

    Reduction: Reduction reactions could target the carbonyl groups or the sulfonamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets could be studied for potential therapeutic applications.

Medicine

Potential medicinal applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity profile.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA bases, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-Dimethylphenyl)-N’-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide
  • **N-(3,4-Dimethylphenyl)-N’-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide

Uniqueness

The uniqueness of N-(3,4-Dimethylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C19H20N4O4S/c1-12-8-9-14(10-13(12)2)23(28(3,26)27)11-17(24)21-22-18-15-6-4-5-7-16(15)20-19(18)25/h4-10,20,25H,11H2,1-3H3

InChI Key

UCKFUCCOZDABQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)S(=O)(=O)C)C

Origin of Product

United States

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